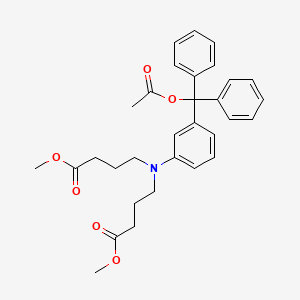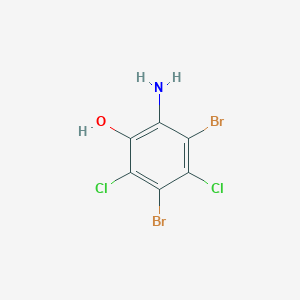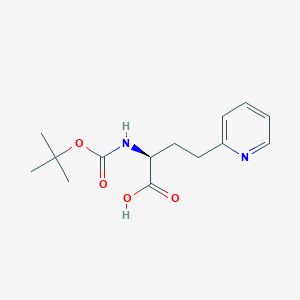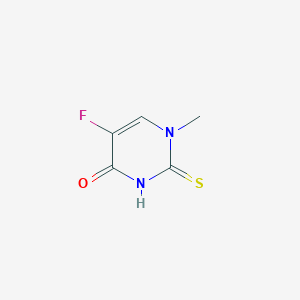
(S)-N1,N1,4,4-Tetramethylpentane-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride is a chemical compound with a unique structure that includes two amine groups and a highly branched carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride typically involves the reaction of a suitable precursor with reagents that introduce the amine groups and the branched carbon chain. One common method involves the use of a Grignard reagent to form the carbon backbone, followed by the introduction of amine groups through reductive amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
(S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. The specific pathways involved depend on the biological context and the target enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
N1,N1,4,4-Tetramethylpentane-1,2-diamine: A similar compound without the dihydrochloride salt form.
Uniqueness
(S)-N1,N1,4,4-Tetramethylpentane-1,2-diaminedihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C9H24Cl2N2 |
|---|---|
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
(2S)-1-N,1-N,4,4-tetramethylpentane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H22N2.2ClH/c1-9(2,3)6-8(10)7-11(4)5;;/h8H,6-7,10H2,1-5H3;2*1H/t8-;;/m0../s1 |
Clé InChI |
NEUAGQFZPFGVBA-JZGIKJSDSA-N |
SMILES isomérique |
CC(C)(C)C[C@@H](CN(C)C)N.Cl.Cl |
SMILES canonique |
CC(C)(C)CC(CN(C)C)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


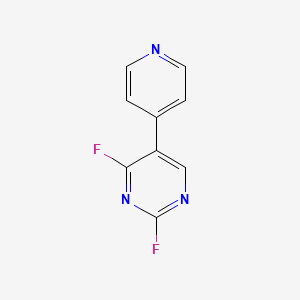
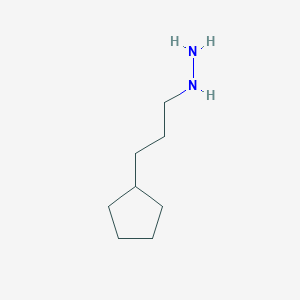
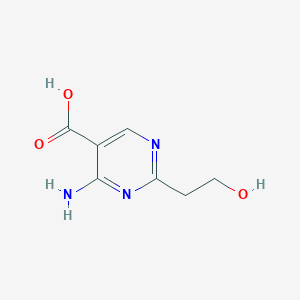
![2-Hydrazono-2H-pyrido[1,2-a]pyrimidine](/img/structure/B15244842.png)
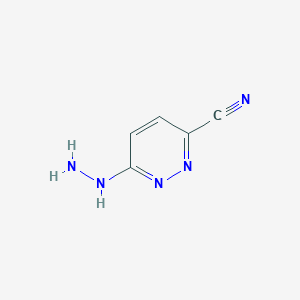
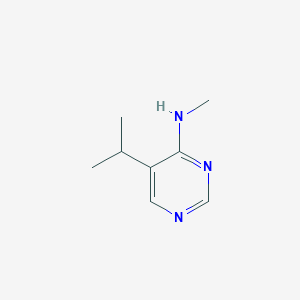
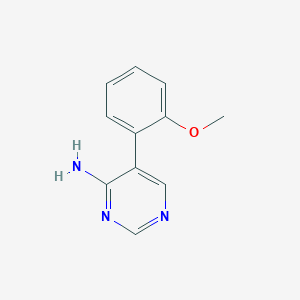
![5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one](/img/structure/B15244868.png)
